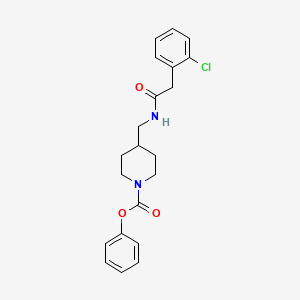
N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Pharmacological Applications
This compound has been explored for its potential in treating various medical conditions due to its unique structural properties. Research on similar compounds has shown promise in areas such as neurokinin-1 receptor antagonism, which could have implications for treatments of emesis and depression. For instance, compounds with similar structural frameworks have been developed for their high affinity and efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Chemical Sensing and Environmental Monitoring
The structural analogs of this compound have been utilized in the development of highly selective and sensitive sensors for detecting metal ions in aqueous environments. Such applications are crucial for environmental monitoring and ensuring water quality. A study demonstrated the synthesis of a reagent with a dimethylaminophenyldiazenyl fragment for selective detection of Hg2+ and Cr3+ ions, indicating the compound's potential in environmental sensing technologies (Das et al., 2012).
Material Science and Photophysics
Compounds with similar structures have been studied for their photophysical properties, including their applications in the design of novel materials with specific optical properties. These materials are of interest for their potential use in fluorescent sensors, organic electronics, and photodynamic therapy. For example, research has been conducted on the synthesis and characterization of water-soluble chlorins, a class of compounds relevant for biomedical applications due to their photophysical properties (Borbas et al., 2008).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-24(2)15-8-5-13(6-9-15)4-3-11-22-18(25)19(26)23-14-7-10-17(21)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXIWUFIGOSIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
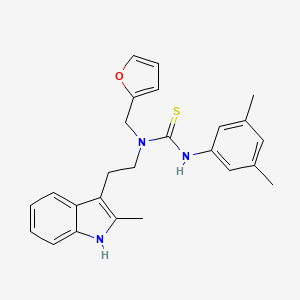
![2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide](/img/structure/B2609653.png)
![3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2609654.png)
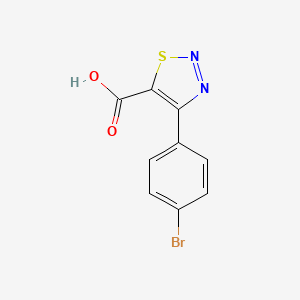
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)

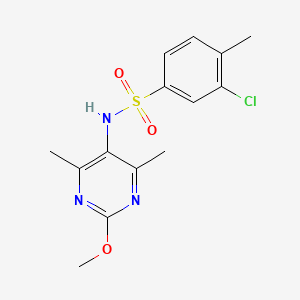
![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)


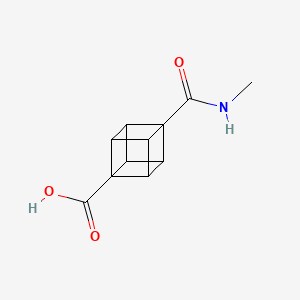
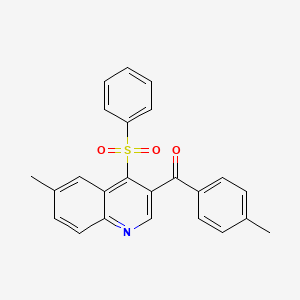
![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)
